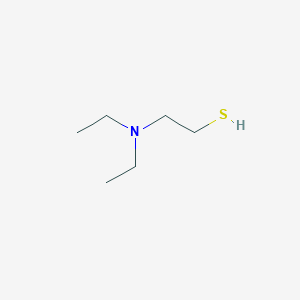

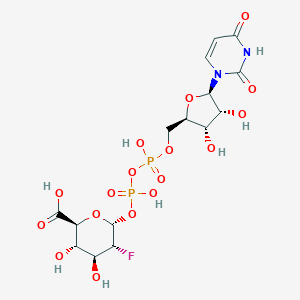

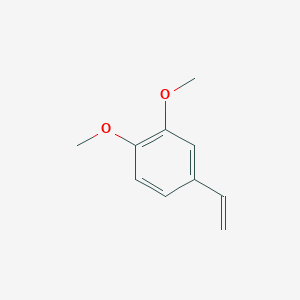

![molecular formula C₁₄H₂₄Cl₂N₂O₃ B140898 1-[(2,4,6-三甲氧基苯基)甲基]哌嗪 CAS No. 113698-83-2](/img/structure/B140898.png)

1-[(2,4,6-三甲氧基苯基)甲基]哌嗪

描述

The compound "1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their diverse biological activities, including antidepressant, antianxiety, vasodilating, and potential antioxidant properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . These methods highlight the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that influence the compound's biological activity. For example, the title compound in one study features a weak intramolecular C—H⋯N interaction, which could affect its conformation and, consequently, its interaction with biological targets . The precise arrangement of atoms and the presence of specific functional groups are crucial for the compound's pharmacological profile.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and potential metabolism in biological systems. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, indicating that piperazine derivatives can be metabolically transformed into different compounds with potentially altered activities . Understanding these reactions is vital for the development of new drugs and for predicting their behavior in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C, indicating its thermal stability . Additionally, the antioxidant activity of this compound was demonstrated using the DPPH free radical method, showcasing its potential as an antioxidant. These properties are essential for determining the compound's suitability for further development as a therapeutic agent.

科学研究应用

哌嗪衍生物在治疗中的应用

哌嗪是药物设计中的一种重要化合物,具有广泛的治疗用途。其多功能性体现在它被纳入具有抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护、抗炎和显像剂特性的药物中。对哌嗪核心的修饰显著影响所得分子的药用潜力。基于哌嗪的分子探索反映了该实体的广泛潜力,从专注于中枢神经系统活性转变为更广泛的治疗应用。研究人员建议对哌嗪基序进行进一步的治疗研究,以设计针对各种疾病的类药物元素,突出了哌嗪作为药物发现中构建模块的灵活性 (Rathi、Syed、Shin 和 Patel,2016)。

抗分枝杆菌活性

哌嗪衍生物已显示出显着的抗分枝杆菌活性,特别是对结核分枝杆菌 (MTB),包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这突出了哌嗪作为抗结核分子开发中的结构组分的意义。该综述着重介绍了基于哌嗪的有效抗结核化合物的构效关系 (SAR),为药学化学家设计更安全、更具选择性且更具成本效益的抗分枝杆菌剂提供了见解 (Girase、Dhawan、Kumar、Shinde、Palkar 和 Karpoormath,2020)。

哌嗪和吗啉在制药应用中的应用

哌嗪和吗啉类似物的药学化学研究显示出广泛的制药应用。已经开发出合成衍生物的新方法,揭示了有效的药效团活性。这份对合成和哌嗪和吗啉类似物突出的药效团活性的当前趋势的总结证明了它们对制药科学的重大贡献 (Mohammed、Begum、Zabiulla 和 Khanum,2015)。

哌嗪作为抗抑郁药的关键亚结构

哌嗪在新型抗抑郁药开发中的作用已得到批判性分析。大多数上市的抗抑郁药都包含哌嗪亚结构,这归因于其良好的中枢神经系统药代动力学特征。本综述概述了哌嗪在抗抑郁药开发中的重要性,讨论了当前的发展和 SAR 研究。它强调了用于抑郁症的早期或晚期测试中的治疗剂,强调了哌嗪对设计新型抗抑郁化合物的影响 (Kumar、Sahu、Pathania、Singh、Akhtar 和 Kumar,2021)。

属性

IUPAC Name |

1-[(2,4,6-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRWIIFFRKWIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551446 | |

| Record name | 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |

CAS RN |

754147-91-6, 113698-83-2 | |

| Record name | 1-((2,4,6-Trimethoxyphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754147916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2,4,6-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3JLB9G9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

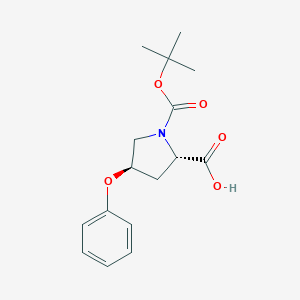

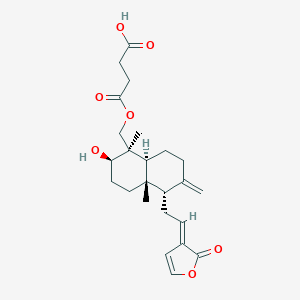

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

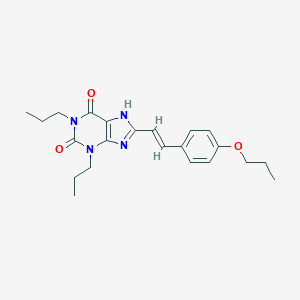

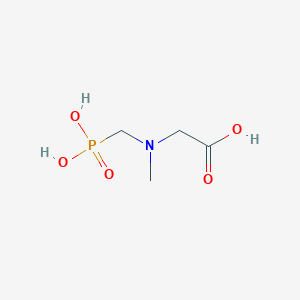

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

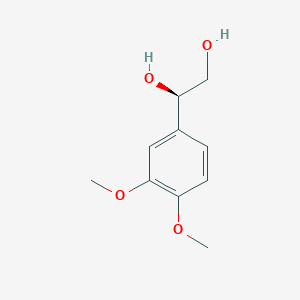

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)